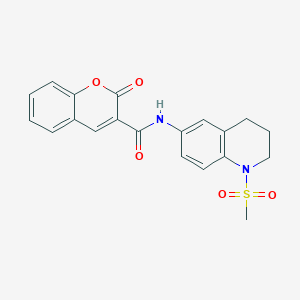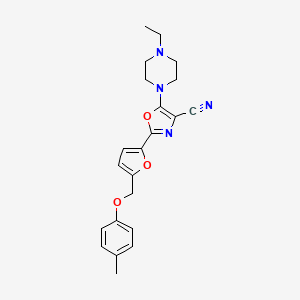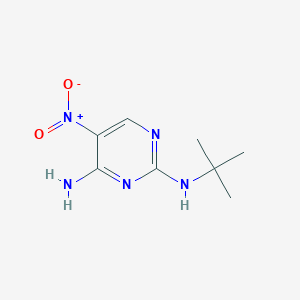![molecular formula C16H24N2O3 B2862692 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid CAS No. 1031309-97-3](/img/structure/B2862692.png)
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), and a carbamoyl group (-CONH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamoyl and amide groups suggests that it could exhibit resonance stabilization, which could affect its reactivity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid” could participate in a variety of chemical reactions. For example, the amine group could act as a base or nucleophile, while the carboxylic acid group could act as an acid or electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and it could exhibit characteristic infrared and NMR spectroscopic properties .Aplicaciones Científicas De Investigación
Drug Design and Delivery
Boronic acids: and their esters, such as 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid, are pivotal in the design of new drugs and drug delivery systems. They are especially considered for their role as boron-carriers in neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more effectively and with less harm to surrounding healthy tissue.
Polymer Synthesis
The compound is used in the synthesis of vinyl alcohol-styrene copolymers . This process involves radical copolymerization with styrene, where the compound acts as a vinyl alcohol-precursor monomer . The resulting copolymers have applications in creating materials with specific properties, such as controllable solubility and glass-transition temperatures.
Neutron Capture Therapy
As a boron-carrier, 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid is used in neutron capture therapy . This application is significant in the treatment of cancer, where the compound helps to deliver boron atoms to cancerous cells, which are then irradiated with neutrons to achieve cell destruction with minimal damage to surrounding tissues .
Stability Analysis in Aqueous Solutions
The stability of boronic acids and esters in water is a critical aspect of pharmaceutical research. This compound’s susceptibility to hydrolysis at physiological pH is studied to ensure its stability and efficacy as a medication .
Chemical Kinetics
The rate of hydrolysis of phenylboronic pinacol esters, including 2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid, is influenced by the substituents in the aromatic ring. Research into the kinetics of these reactions is essential for understanding how modifications to the compound can affect its behavior and utility in various applications .
Advanced Material Development
The compound’s role in the development of advanced materials cannot be overstated. Its application in creating polymers with specific characteristics opens up possibilities for its use in a wide range of industries, from automotive to aerospace, where materials with precise properties are required .
Analytical Chemistry
In analytical chemistry, the compound is used to understand the interaction between boronic acids and various biological molecules. This knowledge is crucial for the development of boron-based sensors and assays that can detect or measure biological substances .
Bioorganic Chemistry
Finally, in bioorganic chemistry, the compound is studied for its potential interactions with enzymes and other biological macromolecules. This research has implications for the design of enzyme inhibitors and other bioactive molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(butylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-5-10-17-14(16(20)21)11-15(19)18-13-9-7-6-8-12(13)4-2/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJLEIIFTVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)
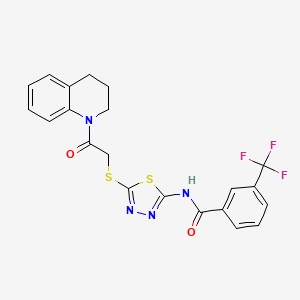
![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)
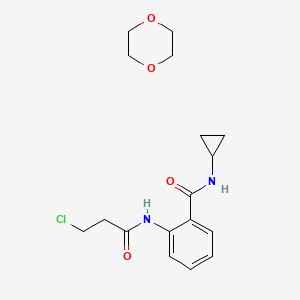
![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)
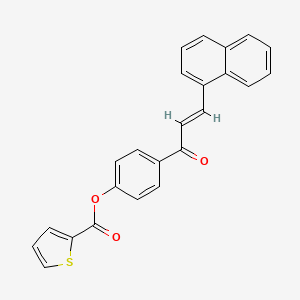
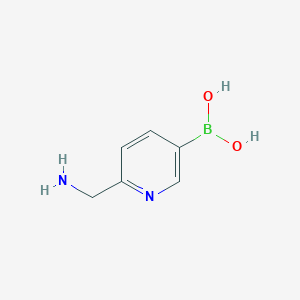
![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)
